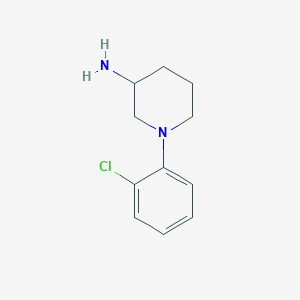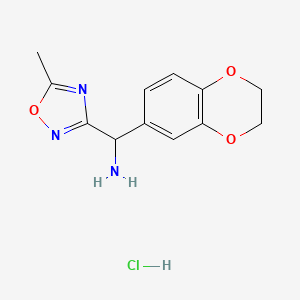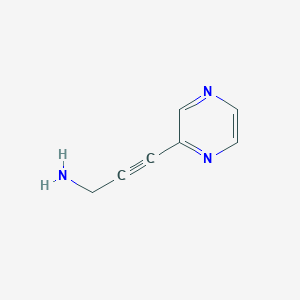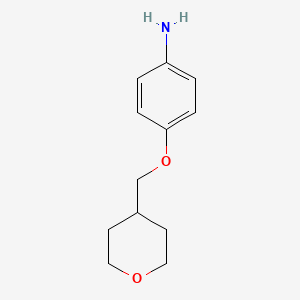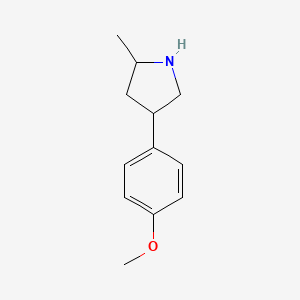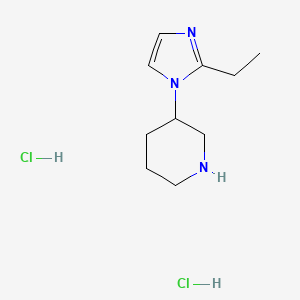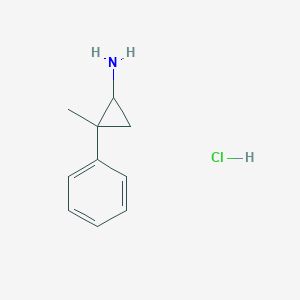
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Descripción general
Descripción
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN . It is an aralkylamine .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride consists of a cyclopropane ring with a methyl and a phenyl group attached to one carbon, and an amine group attached to another carbon . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Aplicaciones Científicas De Investigación
Enantioselective Synthesis Applications
- Lewis Acid-Catalyzed Ring-Opening Reactions: A study demonstrated the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method was applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, showcasing the relevance of cyclopropane derivatives in the synthesis of pharmacologically active compounds (Lifchits & Charette, 2008).
Antimicrobial and Antiviral Applications
Synthesis of Scopine Derivatives
Another study focused on the synthesis of scopine 3-amino-2-phenylpropionate derivatives, highlighting the potential of these compounds as physiologically active compounds with analgetic, hypotensive, anti-Parkinsonian, and methacholinolytic activities (Vlasova et al., 2006).
Anti-Influenza Virus Activity
Novel tricyclic compounds with unique amine moieties were designed, prepared, and found to have potent anti-influenza A virus activity, demonstrating the potential of cyclopropane derivatives in the development of antiviral agents (Oka et al., 2001).
Synthetic Methodology and Chemical Synthesis
- Cyclopropanation Reactions: Research on the synthesis of cyclopropyl amines through reactions with enamines and trimethylsilyl enol ethers offers insights into novel synthetic methodologies for preparing cyclopropyl derivatives, which can be crucial in pharmaceutical synthesis (Kadikova et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition Studies: A study on the synthesis and evaluation of amine derivative compounds as corrosion inhibitors for mild steel in HCl medium highlights the application of cyclopropane and related derivatives in materials science, demonstrating their effectiveness in protecting metals from corrosion (Boughoues et al., 2020).
Propiedades
IUPAC Name |
2-methyl-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(7-9(10)11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYOCIULDDCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride | |
CAS RN |
90874-48-9 | |
| Record name | 2-methyl-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



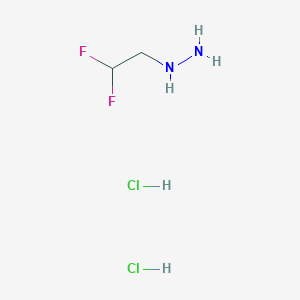
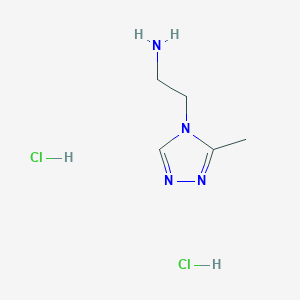
![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
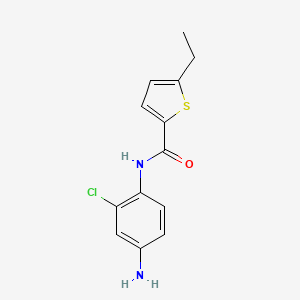
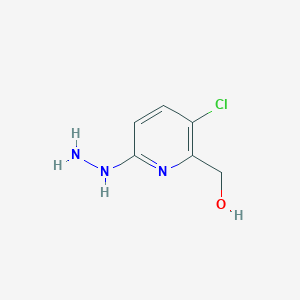
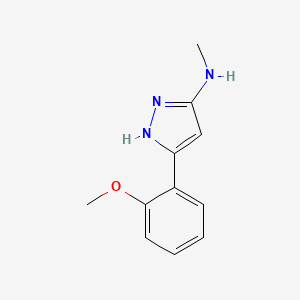
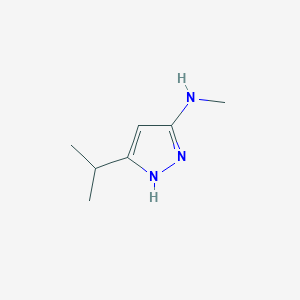
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)
